3,5-dibromobenzene-1,2-diamine Hydrochloride

Catalog No.
S671626
CAS No.
75568-11-5
M.F
C6H7Br2ClN2
M. Wt
302.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromobenzene-1,2-diamine Hydrochloride

CAS Number

75568-11-5

Product Name

3,5-dibromobenzene-1,2-diamine Hydrochloride

IUPAC Name

3,5-dibromobenzene-1,2-diamine;hydrochloride

Molecular Formula

C6H7Br2ClN2

Molecular Weight

302.39 g/mol

InChI

InChI=1S/C6H6Br2N2.ClH/c7-3-1-4(8)6(10)5(9)2-3;/h1-2H,9-10H2;1H

InChI Key

QOZDVKFQMGARCC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1N)N)Br)Br.Cl

Canonical SMILES

C1=C(C=C(C(=C1N)N)Br)Br.Cl

Synthesis and Characterization:

3,5-Dibromobenzene-1,2-diamine Hydrochloride is a well-known organic compound with the molecular formula C₆H₇Br₂ClN₂ and CAS number 75568-11-5. Several research articles describe its synthesis through various methods, including diazotization and reduction of 3,5-dibromoaniline, followed by reaction with hydrochloric acid [, ].

Applications in Material Science:

This compound finds applications in material science research, particularly in the development of new functional materials. Studies have explored its potential use as a precursor for the synthesis of:

  • Conductive polymers: 3,5-Dibromobenzene-1,2-diamine Hydrochloride can be used to prepare conjugated polymers with interesting electrical and optical properties []. These polymers have potential applications in organic electronics and optoelectronic devices.
  • Metal-organic frameworks (MOFs): The presence of both amine and bromide functional groups in the molecule makes it a suitable candidate for the design of new MOFs. Research suggests it can form coordination bonds with metal ions, leading to the formation of porous materials with potential applications in gas storage and separation [].

Biological Activity Exploration:

Limited research has explored the potential biological activity of 3,5-Dibromobenzene-1,2-diamine Hydrochloride. Some studies have investigated its antimicrobial properties, but further research is needed to confirm its efficacy and potential applications in this field [].

3,5-Dibromobenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C6H6Br2N2·HCl. It features a benzene ring substituted with two bromine atoms and two amino groups, making it a member of the diamine class of compounds. This compound typically appears as a white to light yellow crystalline powder and is soluble in organic solvents such as ethanol and chloroform, but it is insoluble in water. Its structure contributes to its unique chemical reactivity and potential applications in various fields.

  • Electrophilic Aromatic Substitution: The presence of the amino groups enhances the nucleophilicity of the benzene ring, allowing for electrophilic substitution reactions. This property is significant for synthesizing various derivatives.
  • Oxidation: The compound can be oxidized to form dibromoquinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can also be reduced to 3,5-dibromoaniline using reducing agents such as iron powder or palladium on carbon in catalytic hydrogenation processes.
  • Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles under basic conditions, leading to the formation of substituted benzene derivatives.

3,5-Dibromobenzene-1,2-diamine hydrochloride exhibits biological activity that is primarily linked to its role as an enzyme inhibitor and its interactions with proteins. It has been identified as a potent inhibitor of cytochrome P450 2C9, an important enzyme involved in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, making it relevant for studies in pharmacology and toxicology.

The synthesis of 3,5-dibromobenzene-1,2-diamine hydrochloride typically involves:

  • Reduction of 3,5-Dibromonitrobenzene: This method employs reducing agents like iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon to convert the nitro group into an amine group.
  • Bromination of 1,2-Diaminobenzene: In industrial settings, this compound can be produced through the bromination of 1,2-diaminobenzene followed by purification steps to isolate the desired product. Precise control over reaction conditions is crucial to ensure high yield and purity.

3,5-Dibromobenzene-1,2-diamine hydrochloride has various applications across different fields:

  • Chemical Industry: It serves as an intermediate in the synthesis of dyes and pigments.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and protein interactions, which are essential for understanding biochemical pathways.
  • Material Science: It plays a role in producing light-sensitive materials and complex organic molecules used in various applications.

Studies on the interactions of 3,5-dibromobenzene-1,2-diamine hydrochloride have focused on its inhibitory effects on cytochrome P450 enzymes. The compound's ability to inhibit cytochrome P450 2C9 suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals metabolized by this enzyme. Understanding these interactions is vital for assessing the safety and efficacy of therapeutic regimens involving this compound.

Several compounds share structural similarities with 3,5-dibromobenzene-1,2-diamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
3,5-DibromoanilineC6H6Br2NLacks one amino group; different reactivity
3,5-Dibromobenzene-1,2-diolC6H6Br2O2Contains hydroxyl groups instead of amino groups
3,5-Dibromobenzene-1,2-dicarboxylic acidC6H4Br2O4Contains carboxylic acid groups
4,5-Dibromobenzene-1,2-diamineC6H6Br2N2Different substitution pattern on benzene ring
3-Bromo-5-methylbenzene-1,2-diamineC7H8BrN2Contains a methyl group; altered properties

3,5-Dibromobenzene-1,2-diamine hydrochloride is unique due to its combination of both amino and bromine groups on the benzene ring. This structural configuration allows it to participate in a wider range of

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types